Methyl 2-(cyclopropylmethyl)prop-2-enoate
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Overview
Description
Methyl 2-(cyclopropylmethyl)prop-2-enoate: is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . It is also known by its IUPAC name, methyl 2-(cyclopropylmethyl)acrylate . This compound is a liquid at room temperature and is primarily used in various chemical synthesis applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(cyclopropylmethyl)prop-2-enoate can be synthesized through the esterification of 2-(cyclopropylmethyl)prop-2-enoic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to maximize yield and efficiency. The product is then purified through distillation to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(cyclopropylmethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(cyclopropylmethyl)prop-2-enoic acid.
Reduction: Formation of 2-(cyclopropylmethyl)propan-2-ol.
Substitution: Formation of various esters and amides depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(cyclopropylmethyl)prop-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(cyclopropylmethyl)prop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways . The compound’s reactivity is influenced by the presence of the cyclopropylmethyl group, which can affect its binding affinity and specificity towards different molecular targets .
Comparison with Similar Compounds
Methyl acrylate: Similar in structure but lacks the cyclopropylmethyl group.
Ethyl 2-(cyclopropylmethyl)prop-2-enoate: Similar but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 2-(cyclopropylmethyl)prop-2-enoate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-(cyclopropylmethyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6(8(9)10-2)5-7-3-4-7/h7H,1,3-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQMVNNXQMHOKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)CC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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